propan-2-yl 4-chloro-3-[({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Overview
Description
Propan-2-yl 4-chloro-3-[({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C24H25ClN4O4S and its molecular weight is 501.0 g/mol. The purity is usually 95%.
The exact mass of the compound isopropyl 3-[({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate is 500.1285042 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The compound showed remarkable inhibition efficiency, reaching up to 98% at very low concentrations. This suggests that derivatives of this compound, such as isopropyl 3-[({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate, could also exhibit significant corrosion inhibitory effects due to the presence of similar functional groups that facilitate adsorption on metal surfaces (Bentiss et al., 2009).
Antioxidant Activities
The antioxidant properties of derivatives of 1,2,4-triazole, including 3,5-disubstituted-4-amino-1,2,4-triazoles, have been explored through synthesis and evaluation of novel compounds. These studies indicate that such compounds could be potent antioxidants, potentially useful in preventing oxidative stress-related damage in biological systems and materials science. The specific structural features of these compounds, such as the methoxyphenyl group, contribute to their efficacy, suggesting a promising area of application for isopropyl 3-[({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate in antioxidant research (Yüksek et al., 2015).
Synthetic Applications
Compounds with similar structural components have been employed in synthetic chemistry for the preparation of various heterocyclic compounds. For instance, pyrazole and its derivatives have been synthesized using components that include 4-methoxyphenyl and triazole rings, demonstrating the utility of such compounds in constructing complex molecules. This suggests that isopropyl 3-[({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate could serve as a versatile intermediate in organic synthesis, offering pathways to a wide range of heterocyclic compounds (Zolfigol et al., 2013).
Properties
IUPAC Name |
propan-2-yl 4-chloro-3-[[2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O4S/c1-5-12-29-22(16-6-9-18(32-4)10-7-16)27-28-24(29)34-14-21(30)26-20-13-17(8-11-19(20)25)23(31)33-15(2)3/h5-11,13,15H,1,12,14H2,2-4H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXCNYMNAXTRCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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